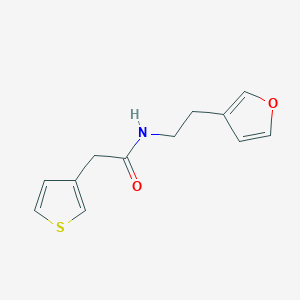
N-(2-(furan-3-yl)ethyl)-2-(thiophen-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(furan-3-yl)ethyl)-2-(thiophen-3-yl)acetamide, also known as FETAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FETAA belongs to the family of acetamide compounds that exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Aplicaciones Científicas De Investigación
Organic Synthesis Applications
Research in organic synthesis has demonstrated the versatility of furan and thiophene derivatives in facilitating complex reactions. For instance, the heteroaromatic decarboxylative Claisen rearrangement reactions have been studied, showcasing the ability of furan and thiophene-based compounds to undergo transformations yielding heteroaromatic products under specific conditions (Craig et al., 2005). Moreover, the synthesis of geminally activated nitro dienes, including furan and thiophene derivatives, through condensation reactions further highlights the chemical utility of these compounds in creating structurally diverse molecules (Baichurin et al., 2019).
Materials Science and Electrochemistry
In the realm of materials science, furan and thiophene derivatives have been explored for their potential in dye-sensitized solar cells and electrochemical applications. A study on phenothiazine derivatives with various conjugated linkers, including furan and thiophene, revealed their impact on the performance of dye-sensitized solar cells, where certain configurations led to improved conversion efficiency (Kim et al., 2011). Another study focused on the facile electrochemical polymerization of furan and thiophene copolymers, proposing a mechanism based on their observations, which could have implications for developing new materials with specific electronic properties (Alakhras & Holze, 2007).
Potential Medicinal Chemistry Applications
While excluding direct drug-related information, it's worth noting the structural motifs of furan and thiophene are often explored in medicinal chemistry for their potential biological activity. The synthesis and characterization of compounds containing furan and thiophene units, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, with analysis on their crystal structure and potential interactions with biological targets, underscore the relevance of these compounds in the search for new therapeutic agents (Sharma et al., 2018).
Propiedades
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c14-12(7-11-3-6-16-9-11)13-4-1-10-2-5-15-8-10/h2-3,5-6,8-9H,1,4,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVSIYPEIGMHCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CCNC(=O)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

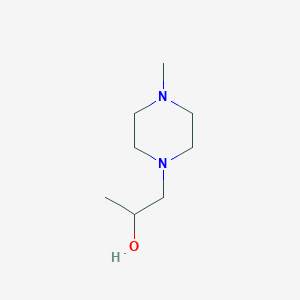
![4-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2464930.png)
![N-(2,2-di(furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2464931.png)
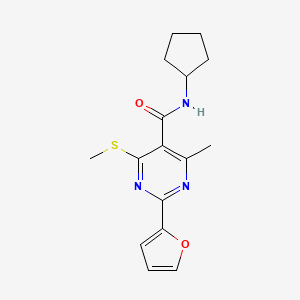
![2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B2464933.png)
![Ethyl 4-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2464934.png)
![N-(2,5-dimethoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2464935.png)
![N-ethyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2464937.png)
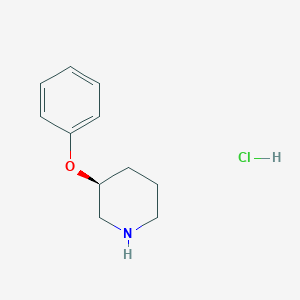
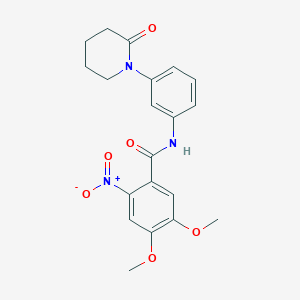
![2-chloro-N-[1-(4-cyanophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide](/img/structure/B2464948.png)
![N-(5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2464949.png)
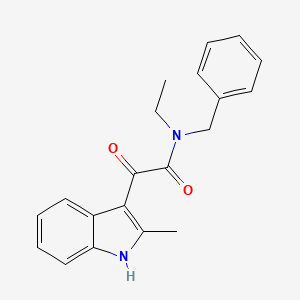
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2464951.png)